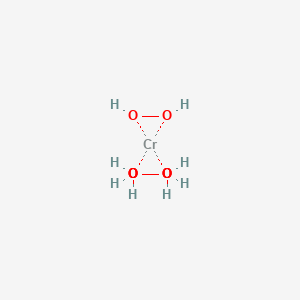
Tetraperoxidochromate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraperoxidochromate(3-) is a chromium oxoanion, a chromium oxide and a trivalent inorganic anion.
Aplicaciones Científicas De Investigación
Oxidative Degradation of Pollutants
Tetraperoxidochromate(2-) is used as an activator of hydrogen peroxide (H_2O_2) in the oxidative degradation of organic compounds in water. This method is efficient at circumneutral pH, unlike traditional Fenton-based activation, and it works over a wide pH range. The activation process involves the conversion of chromate(VI) into a tetraperoxochromate(V) complex, which generates hydroxyl radicals responsible for the degradation of organic compounds. This system is particularly suitable for treating chromate-contaminated wastewaters with recalcitrant organic compounds (Bokare & Choi, 2010).
Structural Investigation in Chemistry
Tetraperoxidochromate(2-) and related compounds have been the subject of structural investigations, particularly in the field of inorganic chemistry. Studies have been conducted on the crystal structures and stability of tetraperoxo complexes of various metals, including Mo(VI) and W(VI), which are similar to tetraperoxidochromate(2-) in their structural composition. These investigations contribute to a better understanding of the geometry and stability of tetraperoxo complexes (Grzywa, Łasocha, & Rutkowska-Żbik, 2009).
Propiedades
Nombre del producto |
Tetraperoxidochromate(2-) |
|---|---|
Fórmula molecular |
CrH8O8 |
Peso molecular |
188.06 g/mol |
Nombre IUPAC |
chromium;hydrogen peroxide |
InChI |
InChI=1S/Cr.4H2O2/c;4*1-2/h;4*1-2H |
Clave InChI |
SKDGDRFSXUFZHD-UHFFFAOYSA-N |
SMILES canónico |
OO.OO.OO.OO.[Cr] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



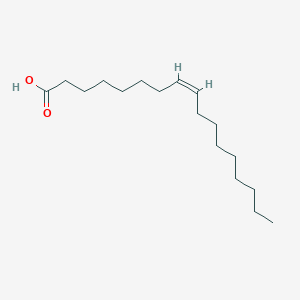

![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)
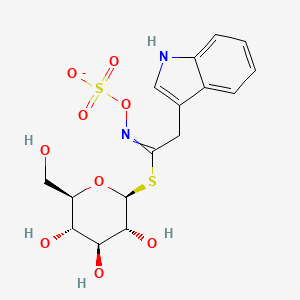
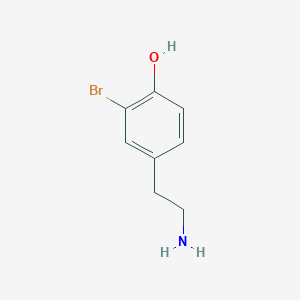
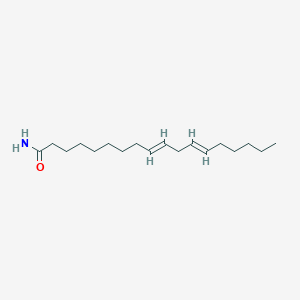

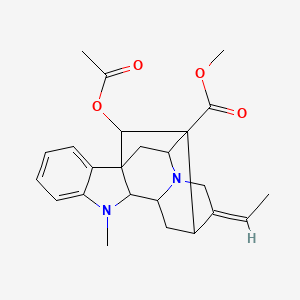

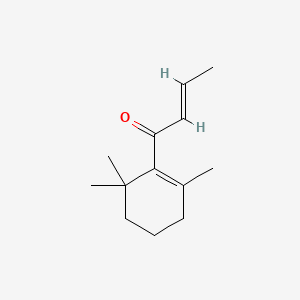
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)